molecular formula C8H5ClN2O B3029249 5-Chloro-3H-quinazolin-4-one CAS No. 60233-66-1

5-Chloro-3H-quinazolin-4-one

Cat. No.: B3029249
CAS No.: 60233-66-1
M. Wt: 180.59
InChI Key: ZDPCOXNOQQRKCN-UHFFFAOYSA-N
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Description

5-Chloro-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry

Biochemical Analysis

Biochemical Properties

5-Chloro-3H-quinazolin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit dihydrofolate reductase, an enzyme involved in the folate pathway, which is essential for DNA synthesis and repair . Additionally, this compound interacts with histone deacetylases, leading to changes in chromatin structure and gene expression . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by generating reactive oxygen species and activating caspase pathways . Furthermore, this compound influences cell signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and survival . It also affects gene expression by modulating transcription factors and epigenetic markers, thereby altering cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as dihydrofolate reductase, inhibiting their activity and disrupting essential biochemical pathways . Additionally, this compound acts as a histone deacetylase inhibitor, leading to the accumulation of acetylated histones and changes in chromatin structure . These molecular interactions result in altered gene expression and cellular responses, contributing to the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, maintaining its activity over extended periods In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and reduced inflammation . At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes and accumulates in specific tissues, such as the liver and kidneys . These distribution patterns are essential for understanding the compound’s pharmacodynamics and therapeutic potential.

Subcellular Localization

This compound exhibits distinct subcellular localization, which influences its activity and function. The compound is primarily localized in the nucleus, where it interacts with chromatin and modulates gene expression . Additionally, it can be found in the cytoplasm, where it interacts with various enzymes and signaling molecules . These localization patterns are determined by targeting signals and post-translational modifications, which direct the compound to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3H-quinazolin-4-one typically involves the cyclization of anthranilic acid derivatives. One common method is the reaction of 5-chloroanthranilic acid with formamide under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-3H-quinazolin-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3H-quinazolin-4-one is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to other quinazolinone derivatives. This unique substitution pattern can enhance its potential as a therapeutic agent and its versatility in various chemical reactions .

Properties

IUPAC Name

5-chloro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPCOXNOQQRKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326554
Record name 5-Chloroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60233-66-1
Record name 5-Chloroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 6-chloro anthranilic acid (2.12 g, 12.3 mmol) and triazine (1.0 g, 12.3 mmol) in EtOH (40 mL) containing piperidine (3 drops) was heated under reflux with stirring for 8 h. On cooling crystals formed, which were filtered to yield 5-chloroquinazolin-4-one (1.55 g, 70%).
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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